
N-(3,5-dimethylphenyl)-4-phenyl-1-piperazinecarboxamide
Vue d'ensemble
Description
N-(3,5-dimethylphenyl)-4-phenyl-1-piperazinecarboxamide, also known as Dimebolin, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. Dimebolin belongs to the class of piperazine derivatives and has been found to exhibit a range of physiological and biochemical effects. In
Mécanisme D'action
The exact mechanism of action of N-(3,5-dimethylphenyl)-4-phenyl-1-piperazinecarboxamide is not fully understood, but it is thought to involve multiple targets in the brain. This compound has been found to modulate the activity of several neurotransmitter systems, including acetylcholine, dopamine, and serotonin. Additionally, this compound has been found to inhibit the activity of voltage-gated sodium channels, which are involved in the propagation of action potentials in neurons.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its effects on neurotransmitter systems, this compound has been found to increase the expression of neurotrophic factors, which promote the growth and survival of neurons. This compound has also been found to increase the activity of enzymes involved in energy metabolism, which could have implications for the treatment of metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(3,5-dimethylphenyl)-4-phenyl-1-piperazinecarboxamide in lab experiments is its relatively low toxicity. This compound has been found to have a high safety profile in animal studies, with no significant adverse effects reported at therapeutic doses. Additionally, this compound is relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-(3,5-dimethylphenyl)-4-phenyl-1-piperazinecarboxamide. One area of interest is the development of more effective formulations of this compound that can improve its solubility and bioavailability. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its effects on different neurotransmitter systems. Finally, there is a need for more studies to evaluate the potential therapeutic applications of this compound in different disease models, including metabolic disorders and neurodegenerative diseases.
Conclusion:
This compound is a synthetic compound that has exhibited a range of potential applications in scientific research. Its low toxicity and ease of synthesis make it an attractive option for researchers. While the exact mechanism of action of this compound is not fully understood, it has been found to modulate multiple neurotransmitter systems and exhibit a range of physiological and biochemical effects. Further research is needed to fully elucidate the potential therapeutic applications of this compound and its mechanism of action.
Applications De Recherche Scientifique
N-(3,5-dimethylphenyl)-4-phenyl-1-piperazinecarboxamide has been found to exhibit a range of potential applications in scientific research. One of the most promising areas of research is the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, this compound has been found to protect neurons from damage caused by oxidative stress, which is a hallmark of neurodegenerative diseases.
Propriétés
IUPAC Name |
N-(3,5-dimethylphenyl)-4-phenylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-15-12-16(2)14-17(13-15)20-19(23)22-10-8-21(9-11-22)18-6-4-3-5-7-18/h3-7,12-14H,8-11H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMXBBRRWLLBQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



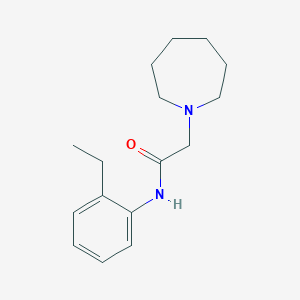
![N-(4-methoxyphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4422566.png)
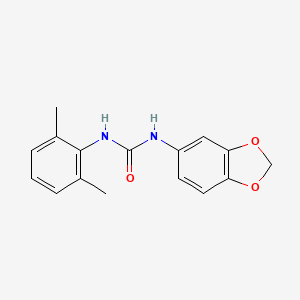

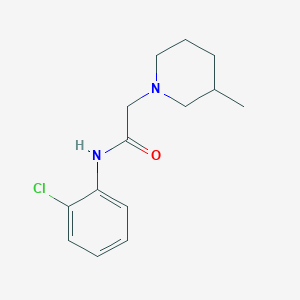

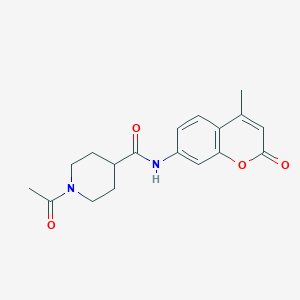
![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B4422594.png)
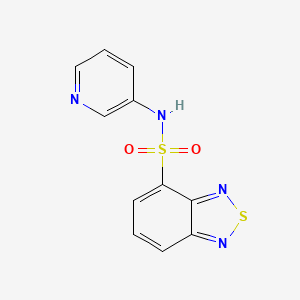
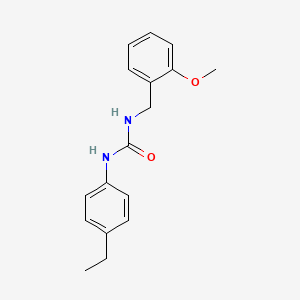
![5-chloro-N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B4422624.png)
![4-{[(4-isopropylphenyl)sulfonyl]amino}benzamide](/img/structure/B4422634.png)

